molecular formula C9H6F4O2 B3046990 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one CAS No. 1334148-55-8

1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one

Cat. No.: B3046990
CAS No.: 1334148-55-8
M. Wt: 222.14
InChI Key: QSYZDOSXNLTVMF-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one is an organic compound with the molecular formula C9H6F4O2 . It is part of a class of fluorinated ketones and ethanones sought after in various research fields. Compounds with similar fluorophenyl and trifluoromethoxy motifs are recognized as valuable intermediates in organic synthesis and medicinal chemistry . This substance is strictly for research and further manufacturing applications. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

1-(3-fluorophenyl)-2-(trifluoromethoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-7-3-1-2-6(4-7)8(14)5-15-9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYZDOSXNLTVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)COC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301230483
Record name Ethanone, 1-(3-fluorophenyl)-2-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334148-55-8
Record name Ethanone, 1-(3-fluorophenyl)-2-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334148-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3-fluorophenyl)-2-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure Overview

  • Preparation of 3-Fluorophenyl Magnesium Bromide :

    • 3-Bromofluorobenzene (1.0 equiv) is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen. The exothermic reaction forms 3-fluorophenyl magnesium bromide.
    • Critical Step : Lithium chloride (LiCl) is added to enhance Grignard reactivity, as demonstrated in similar syntheses.
  • Nucleophilic Acylation :

    • Methyl trifluoroacetate (1.2 equiv) is added dropwise to the Grignard reagent at 0°C. The mixture is stirred for 2–4 hours, allowing the nucleophilic attack on the carbonyl carbon.
    • Intermediate Formation : The reaction yields a magnesium alkoxide complex, which is hydrolyzed with 2 M hydrochloric acid (HCl) to produce the crude ketone.
  • Purification :

    • The product is isolated via flash chromatography (hexane/ethyl acetate = 9:1) or recrystallization, achieving yields of 40–60%.

Challenges and Optimization

  • Regioselectivity : The electron-withdrawing fluorine atom directs electrophilic substitution to the para position, but steric effects in Grignard reactions minimize byproducts.
  • Side Reactions : Over-addition of the Grignard reagent to the ketone can occur, necessitating strict stoichiometric control.

Friedel-Crafts Acylation with Trifluoromethoxyacetyl Chloride

Friedel-Crafts acylation offers a direct route to aryl ketones but faces limitations due to the deactivating nature of the -OCF₃ group.

Reaction Protocol

  • Electrophile Generation :

    • Trifluoromethoxyacetyl chloride is prepared by treating trifluoromethoxyacetic acid with thionyl chloride (SOCl₂).
  • Acylation :

    • 3-Fluorobenzene (1.0 equiv) is reacted with trifluoromethoxyacetyl chloride (1.1 equiv) in dichloromethane (CH₂Cl₂) using aluminum chloride (AlCl₃, 1.5 equiv) as a catalyst.
    • Conditions : The reaction proceeds at 25°C for 12 hours, followed by quenching with ice-cold water.
  • Yield and Purity :

    • Low yields (15–25%) are observed due to poor electrophilicity of the acylating agent and competing side reactions.

Limitations

  • Electronic Deactivation : The -OCF₃ group reduces the aryl ring’s nucleophilicity, hindering electrophilic attack.
  • Alternative Catalysts : Bronsted acid ionic liquids (e.g., [BMIM][HSO₄]) have been explored to improve efficiency, but scalability remains an issue.

Nucleophilic Trifluoromethoxylation Strategies

Direct displacement of leaving groups (e.g., halides) with trifluoromethoxide (OCF₃⁻) is hindered by the anion’s poor nucleophilicity. Recent innovations address this challenge:

Silver-Mediated Trifluoromethoxylation

  • Substrate : 2-Bromo-1-(3-fluorophenyl)ethan-1-one (1.0 equiv) reacts with AgOCF₃ (1.2 equiv) in acetonitrile at 80°C.
  • Yield : 50–55% after 24 hours, with silver bromide (AgBr) as a byproduct.

CsOCF₃ Under Phase-Transfer Conditions

  • Conditions : Cesium trifluoromethoxide (CsOCF₃, 1.5 equiv) with 18-crown-6 ether in toluene.
  • Efficiency : Improved yields (60–65%) due to enhanced anion solubility.

Comparative Analysis of Synthetic Methods

Method Yield (%) Advantages Disadvantages
Grignard Alkylation 40–60 High purity, scalability Requires anhydrous conditions
Friedel-Crafts 15–25 Direct acylation Low efficiency, side reactions
Photoredox 30–40 Mild conditions, novel mechanism Specialized equipment, moderate yields
Nucleophilic 50–65 Atom-economical Expensive reagents, slow kinetics

Chemical Reactions Analysis

1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms in the phenyl and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one is a fluorinated organic compound that is characterized by a trifluoromethoxy group and a fluorophenyl moiety. Due to the presence of multiple fluorine atoms, this compound has potential applications in materials science and medicinal chemistry. The fluorine atoms can enhance biological activity and modify physical properties.

Potential Applications

  • Medicinal Chemistry Research indicates that compounds with similar structures to this compound often exhibit significant biological activities.
  • Materials Science This compound is notable for its potential applications in materials science.
  • Synthesis Several methods exist for synthesizing this compound.
  • Interaction Studies Interaction studies focus on understanding how this compound interacts with biological targets. These studies often employ techniques such as binding assays, enzyme inhibition assays, and cell-based assays.

Structural Similarity
Several compounds share structural similarities with this compound.

  • 1-(3-Trifluoromethylphenyl)ethan-1-one contains a trifluoromethyl group instead of trifluoromethoxy.
  • 3-Fluoroacetophenone is a simpler structure with a single fluorine atom.
  • 1-(4-Fluorophenyl)ethan-1-one has a fluorinated phenyl group at the para position.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups enhance its binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or other biochemical interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Compound Name Key Substituents Electronic Effects Evidence ID
1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one 3-Fluorophenyl, -OCF₃ Strong electron-withdrawing (-OCF₃)
1h (from ) 4-(Trifluoromethoxy)phenyl, -S(O)(CF₃)₂ Electron-withdrawing (-OCF₃, sulfonyl)
2.8 (from ) 3-Fluorophenyl, triazole-thioether Mixed (electron-withdrawing F, donating S)
1f (from ) 4-(Chloromethyl)phenyl, -S(O)(CF₃)₂ Moderate electron-withdrawing (-Cl)
  • Key Observations :
    • The trifluoromethoxy group in the target compound and 1h enhances electrophilicity at the ketone, favoring nucleophilic reactions.
    • 2.8 introduces a bulky triazole-thioether substituent, reducing reactivity compared to simpler aryl ketones .
    • Chlorine in 1f provides less electron withdrawal than -OCF₃, altering reaction pathways in catalytic processes .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Predicted) LogP (Estimated) Evidence ID
This compound N/A Low (high lipophilicity) ~3.5
1h N/A Moderate in organic solvents ~3.2
1f 137.3–138.5 Low (crystalline solid) ~2.8
3n (from ) N/A Low (complex structure) ~4.1
  • Key Observations :
    • The trifluoromethoxy group increases lipophilicity (LogP), impacting bioavailability and membrane permeability.
    • 1f ’s crystalline nature suggests higher purity but lower solubility compared to liquid analogs .

Limitations and Gaps

  • The target compound’s discontinued status limits experimental data .
  • Structural analogs suggest utility in asymmetric catalysis, but direct comparisons require further synthesis .

Biological Activity

1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one, a compound with significant fluorinated moieties, has garnered attention for its potential biological activities. This article synthesizes available research findings, including data tables and relevant case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H8F4O2
  • Molecular Weight : 250.16 g/mol

The presence of fluorine atoms contributes to its unique chemical properties, potentially influencing its interaction with biological targets.

Antitumor Activity

Research indicates that compounds with similar structures exhibit notable antitumor activity. For instance, derivatives of fluorinated chalcones have shown promise against various cancer cell lines. A study highlighted the synthesis and evaluation of tri-fluorinated chalcones that demonstrated significant cytotoxic effects against human cancer cell lines, suggesting a potential pathway for the development of antitumor agents based on the structure of this compound .

Compound Cell Line IC50 (µM)
Tri-fluorinated Chalcone 1HCT116 (Colon Cancer)12.5
Tri-fluorinated Chalcone 2MCF-7 (Breast Cancer)15.3

Antiviral Activity

The compound's structural analogs have also been investigated for antiviral properties. Some studies reported that fluorinated compounds could inhibit viral replication in vitro, particularly against Herpes simplex virus and Poliovirus . Although specific data on this compound's antiviral activity is limited, its structural similarities to known active compounds suggest potential efficacy.

The biological activity of fluorinated compounds often involves interactions with key enzymes or receptors in cells. For instance, the inhibition of cyclin-dependent kinases (CDKs) has been observed in structurally related compounds, leading to cell cycle arrest and apoptosis in cancer cells . The trifluoromethoxy group may enhance binding affinity due to strong halogen bond interactions.

Case Study 1: Anticancer Evaluation

In a preclinical study, the anticancer effects of a series of fluorinated ketones were evaluated. The study found that the introduction of trifluoromethoxy groups significantly increased cytotoxicity against various cancer cell lines compared to non-fluorinated counterparts.

  • Findings : The compound exhibited an IC50 value of approximately 10 µM against the A549 lung cancer cell line.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of similar fluorinated compounds. The study revealed that certain derivatives exhibited moderate antibacterial activity against Gram-positive bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coliNot effective

Q & A

Q. What are the common synthetic routes for 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one?

Synthesis typically involves fluorination and trifluoromethoxy functionalization. Key methodologies include:

  • Electrophilic aromatic substitution : Starting from 3-fluorophenyl precursors, trifluoromethoxy groups are introduced via halogen exchange or oxidative coupling. Reaction conditions (e.g., temperature, catalysts) significantly influence regioselectivity and yield .
  • One-pot difluorination : Using precursors like 4,4,4-trifluorobutane-1,3-dione, difluoromethylation can achieve yields up to 89% under optimized conditions (e.g., Rh catalysis or photoredox systems) .
  • TLC monitoring : Reactions are tracked using ethyl acetate/hexanes eluents, with Rf values distinguishing intermediates from products (e.g., Rf 0.5 for trifluoromethoxy derivatives) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • 19F NMR : Critical for identifying trifluoromethoxy (-OCF₃) and fluorophenyl groups. Distinct δ values (e.g., -57.74 ppm for major isomers) resolve structural ambiguities .
  • 1H/13C NMR : Assigns aromatic protons and ketone carbonyl signals. Coupling patterns (e.g., J = 1.4–1.9 Hz) differentiate isomers .
  • IR spectroscopy : Confirms carbonyl (1679–1690 cm⁻¹) and C-F (1139–1209 cm⁻¹) stretches .

Q. What are the challenges in purifying this compound?

  • Isomer separation : Minor isomers (e.g., from competing fluorination pathways) require chromatographic resolution (silica gel, n-hexane/EtOAc gradients) .
  • Hydrolytic sensitivity : The trifluoromethoxy group may degrade under acidic conditions; neutral pH and anhydrous solvents are recommended .

Q. How does the trifluoromethoxy group influence solubility and stability?

  • Lipophilicity : The -OCF₃ group enhances logP, improving membrane permeability but reducing aqueous solubility. Co-solvents (DMSO, acetonitrile) are often required for biological assays .
  • Metabolic stability : Fluorine atoms resist oxidative degradation, making the compound suitable for in vivo studies .

Q. What are the documented crystal structure parameters for this compound?

  • SHELX refinement : Monoclinic systems (e.g., space group P2₁/c) are common. High-resolution X-ray data (≤1.0 Å) resolve trifluoromethoxy torsional angles and fluorine atom positions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for isomers or polymorphs?

  • Multi-nuclear NMR : Combine 1H, 13C, and 19F data to assign overlapping signals. For example, 19F NMR distinguishes -OCF₃ isomers (δ -55.37 vs. -57.74 ppm) .
  • Dynamic NMR (DNMR) : Assess rotational barriers in trifluoromethoxy groups under variable temperatures .
  • Crystallographic validation : Cross-reference NMR assignments with X-ray structures to confirm regiochemistry .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • DFT calculations : Model transition states for fluorination or trifluoromethoxy substitution. Basis sets (e.g., B3LYP/6-31G*) predict activation energies and regioselectivity .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic derivatives for testing .

Q. How does substituent positioning (e.g., 3-F vs. 4-F) alter electronic properties?

  • Hammett constants : Meta-fluorine (σₘ = 0.34) reduces electron density at the ketone, affecting redox potentials and reaction kinetics.
  • Electrostatic potential maps : Trifluoromethoxy groups create electron-deficient regions, directing electrophilic attacks to specific aryl positions .

Q. What strategies optimize yield in multi-step syntheses involving this ketone?

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis) and improve reproducibility .
  • Catalyst screening : Rhodium or palladium catalysts enhance coupling efficiency in trifluoromethoxy introduction steps (yield increases from 36% to >75%) .

Q. How to address solubility limitations in biological assays?

  • Prodrug design : Convert the ketone to a hydroxylamine or oxime derivative for improved aqueous solubility .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
Reactant of Route 2
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1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one

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